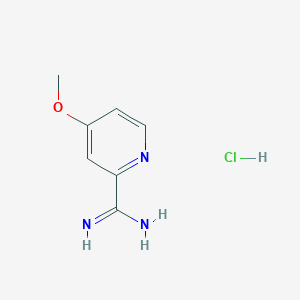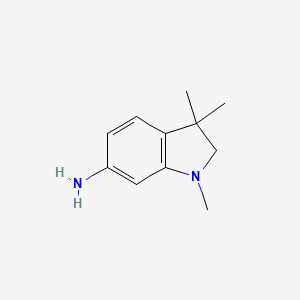
Methyl 3-phenylpyridine-4-carboxylate
Descripción general
Descripción
Methyl 3-phenylpyridine-4-carboxylate, also known as MPPC, is a chemical compound that belongs to the class of pyridine carboxylates. It is widely used in scientific research due to its unique properties and versatile applications.
Mecanismo De Acción
The mechanism of action of Methyl 3-phenylpyridine-4-carboxylate is not fully understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the carboxylate group. Methyl 3-phenylpyridine-4-carboxylate can also act as a ligand, forming coordination complexes with metal ions.
Biochemical and Physiological Effects:
Methyl 3-phenylpyridine-4-carboxylate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. Methyl 3-phenylpyridine-4-carboxylate has been shown to inhibit the growth of certain cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-phenylpyridine-4-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. Methyl 3-phenylpyridine-4-carboxylate is also stable under normal laboratory conditions and can be stored for extended periods. However, Methyl 3-phenylpyridine-4-carboxylate has some limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Methyl 3-phenylpyridine-4-carboxylate is also sensitive to air and moisture, which can lead to degradation.
Direcciones Futuras
There are several future directions for research on Methyl 3-phenylpyridine-4-carboxylate. One area of research could be the synthesis of new pyridine-based ligands using Methyl 3-phenylpyridine-4-carboxylate as a precursor. These ligands could have applications in catalysis, organic synthesis, and medicinal chemistry. Another area of research could be the development of new fluorescent dyes using Methyl 3-phenylpyridine-4-carboxylate as a starting material. These dyes could have applications in biological imaging and detection. Finally, more research could be done on the biochemical and physiological effects of Methyl 3-phenylpyridine-4-carboxylate to better understand its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Methyl 3-phenylpyridine-4-carboxylate is widely used in scientific research as a precursor for the synthesis of various compounds. It is used in the synthesis of pyridine-based ligands, which have applications in catalysis, organic synthesis, and medicinal chemistry. Methyl 3-phenylpyridine-4-carboxylate is also used in the synthesis of fluorescent dyes, which have applications in biological imaging and detection.
Propiedades
IUPAC Name |
methyl 3-phenylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-13(15)11-7-8-14-9-12(11)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTMHPFNGAMHPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704534 | |
| Record name | Methyl 3-phenylpyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-phenylpyridine-4-carboxylate | |
CAS RN |
850162-87-7 | |
| Record name | Methyl 3-phenylpyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5(4H)-one](/img/structure/B1505184.png)
![[6-(4-Chloroanilino)pyridin-3-yl]boronic acid](/img/structure/B1505187.png)


![1-Methyl-4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine](/img/structure/B1505192.png)

![Methyl 1-(2-ethoxyethyl)-5,7-dioxo-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1505195.png)